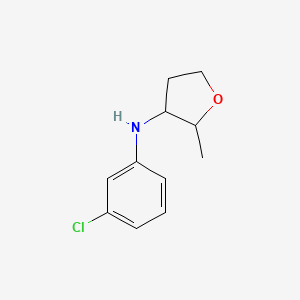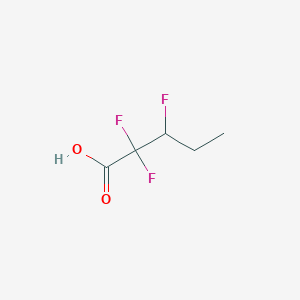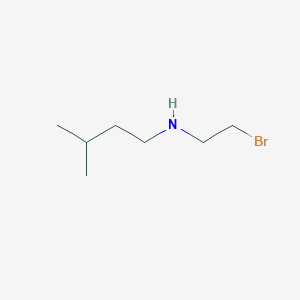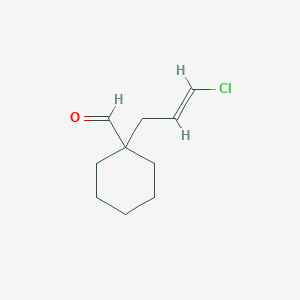
1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H15ClO. This compound features a cyclohexane ring substituted with a chloropropenyl group and an aldehyde group. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexane derivatives with chlorinated alkenes under controlled conditions. One common method includes the use of cyclohexanone as a starting material, which undergoes a series of reactions including halogenation and subsequent aldehyde formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes followed by controlled oxidation reactions to introduce the aldehyde group. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The chloropropenyl group may also participate in electrophilic addition reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
1-Chloro-3-(prop-2-en-1-yl)cyclohexane: Similar structure but lacks the aldehyde group.
(3-Chloroprop-1-yn-1-yl)cyclohexane: Contains a triple bond instead of a double bond in the side chain.
Uniqueness: 1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde is unique due to the presence of both a chloropropenyl group and an aldehyde group on the cyclohexane ring
Properties
Molecular Formula |
C10H15ClO |
|---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
1-[(E)-3-chloroprop-2-enyl]cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H15ClO/c11-8-4-7-10(9-12)5-2-1-3-6-10/h4,8-9H,1-3,5-7H2/b8-4+ |
InChI Key |
JCSDAULLPBJPOV-XBXARRHUSA-N |
Isomeric SMILES |
C1CCC(CC1)(C/C=C/Cl)C=O |
Canonical SMILES |
C1CCC(CC1)(CC=CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


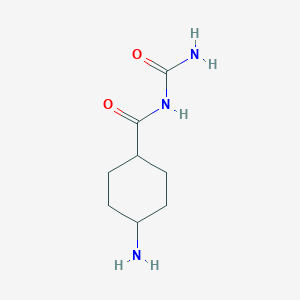

![4-[(Prop-2-YN-1-YL)amino]pyridine-2-carboxylic acid](/img/structure/B13283811.png)

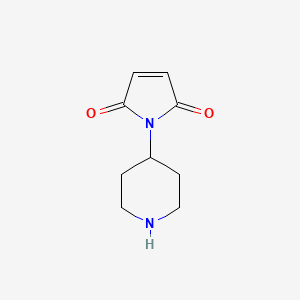
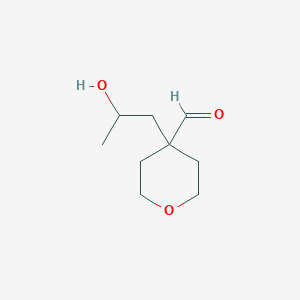
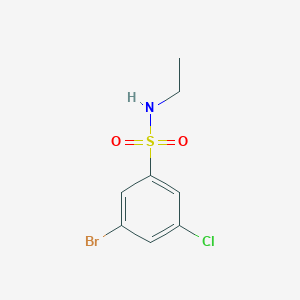
![1H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride](/img/structure/B13283827.png)
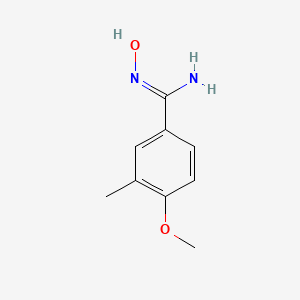
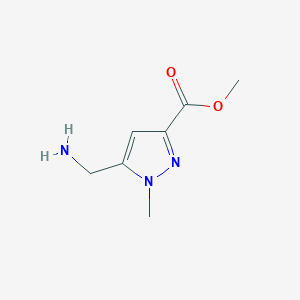
amine](/img/structure/B13283848.png)
